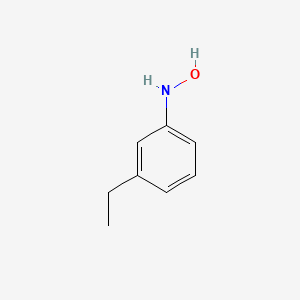
N-(3-ethylphenyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethylphenyl)hydroxylamine is an organic compound belonging to the class of hydroxylamines Hydroxylamines are characterized by the presence of an N-OH functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)hydroxylamine can be achieved through several methods. One common approach involves the reduction of nitro compounds. For instance, the reduction of 3-ethyl nitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid can yield this compound .
Industrial Production Methods
Industrial production of hydroxylamines, including this compound, often involves the Raschig process, which uses ammonia and hydrogen peroxide as starting materials. This method is advantageous due to its high yield and relatively mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-ethylphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(3-ethylphenyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential antibacterial properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(3-ethylphenyl)hydroxylamine involves its ability to act as a radical scavenger. It inhibits enzymes such as ribonucleotide reductase, which is essential for DNA synthesis and repair. This inhibition can lead to antibacterial effects, making it a potential candidate for developing new antimicrobial agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methylhydroxylamine
- N-phenylhydroxylamine
- N-ethylhydroxylamine
Uniqueness
N-(3-ethylphenyl)hydroxylamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other hydroxylamines, it may offer distinct advantages in terms of selectivity and potency in various applications .
Propriétés
Numéro CAS |
190668-63-4 |
|---|---|
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
N-(3-ethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-2-7-4-3-5-8(6-7)9-10/h3-6,9-10H,2H2,1H3 |
Clé InChI |
QFKCPVBMPIBVKA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione](/img/structure/B12565088.png)

![1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B12565097.png)
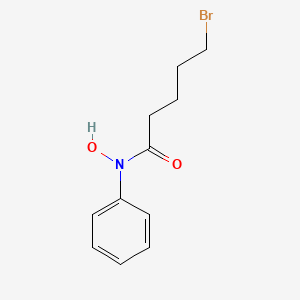
![1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene](/img/structure/B12565112.png)
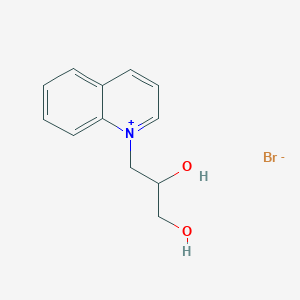
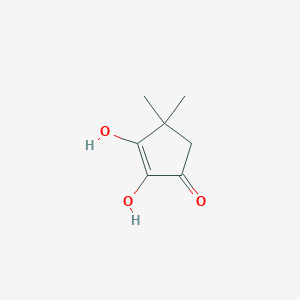
![tert-Butyl [(6-glycylpyridin-3-yl)oxy]acetate](/img/structure/B12565130.png)
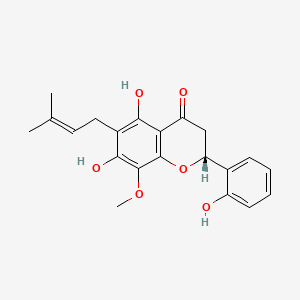
![2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo-](/img/structure/B12565148.png)
![4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine](/img/structure/B12565155.png)
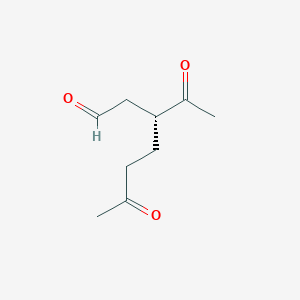
![Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate](/img/structure/B12565158.png)

